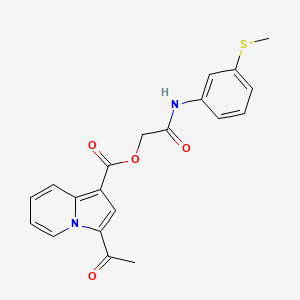
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been studied extensively for its potential therapeutic applications.
作用机制
The mechanism of action of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain receptors involved in tumor growth and proliferation.
Biochemical and Physiological Effects
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. One area of focus is the development of new synthesis methods that can increase the yield and purity of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. Another area of focus is the investigation of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone's potential use in the treatment of neurological disorders. Finally, there is a need for further research on the mechanism of action of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, which may provide insights into its potential therapeutic applications.
合成方法
The synthesis of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves a multistep process that starts with the preparation of 2-ethoxybenzaldehyde and 2-methyl-4-chloropyrimidine. These two compounds are then reacted with piperidine and sodium hydride to form the final product, (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. The synthesis method has been optimized to increase the yield and purity of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone.
科学研究应用
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(2-ethoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-24-17-9-5-4-8-16(17)19(23)22-12-6-7-15(13-22)25-18-10-11-20-14(2)21-18/h4-5,8-11,15H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQKYAUWLCRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

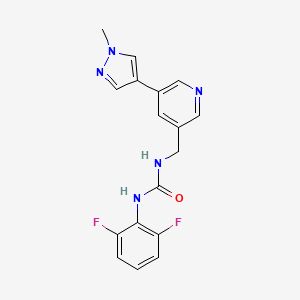
![2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2853633.png)
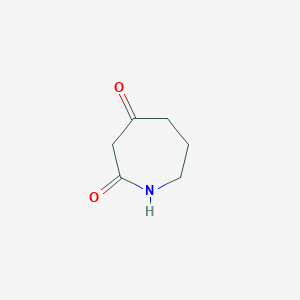
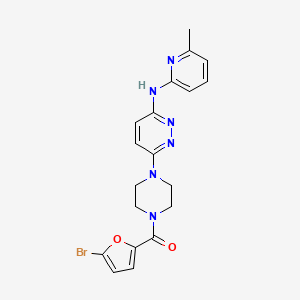

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853639.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)
![{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2853641.png)
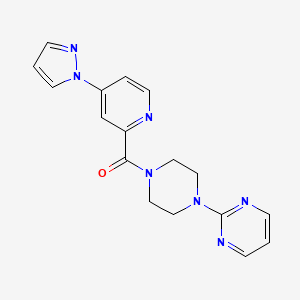

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)
